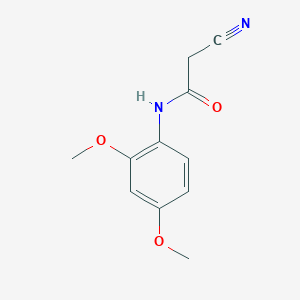![molecular formula C15H15NO2 B2541625 3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine CAS No. 2411274-24-1](/img/structure/B2541625.png)
3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine is a chemical compound with a complex structure that includes a pyridine ring, a methyl group, and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine typically involves multiple steps. One common method starts with the preparation of the intermediate compound, 4-methyl-3-(oxiran-2-ylmethoxy)benzene. This intermediate can be synthesized by reacting 4-methylphenol with epichlorohydrin in the presence of a base such as potassium carbonate . The resulting product is then reacted with 3-bromopyridine under conditions that promote nucleophilic substitution, typically using a palladium catalyst and a suitable ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of diols from the oxirane group.
Reduction: Formation of piperidine derivatives from the pyridine ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine involves its interaction with specific molecular targets. The oxirane group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pyridine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-(2-oxiranylmethoxy)phenyl]propanoate
- [3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methanol
Uniqueness
3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine is unique due to the presence of both an oxirane group and a pyridine ring in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-[4-methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-4-5-12(13-3-2-6-16-8-13)7-15(11)18-10-14-9-17-14/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYRGWBNHRYDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CC=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2541543.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2541545.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2541551.png)


![4,5-Dimethyl-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2541554.png)

![6-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2541556.png)
![ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE](/img/structure/B2541557.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2541558.png)

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541561.png)

